Ethyl 4-(2-fluorophenyl)-2-methylpyrimidine-5-carboxylate
Description
Structural Characterization of Ethyl 4-(2-Fluorophenyl)-2-Methylpyrimidine-5-Carboxylate
Molecular Architecture and IUPAC Nomenclature
The IUPAC name This compound systematically describes its structure: a pyrimidine ring substituted at position 4 with a 2-fluorophenyl group, at position 2 with a methyl group, and at position 5 with an ethyl carboxylate ester. The pyrimidine core adopts a planar geometry, with the 2-fluorophenyl group oriented orthogonally to the ring to minimize steric clashes. The ethyl ester at position 5 introduces rotational flexibility, while the methyl group at position 2 stabilizes the ring through hyperconjugation.
The molecular formula C₁₄H₁₃FN₂O₂ corresponds to a monoisotopic mass of 260.0964 Da, with the fluorine atom contributing significantly to its polarity (calculated logP: 2.8). The 2-fluorophenyl substituent creates an electron-deficient aromatic system, influencing both reactivity and spectroscopic properties.
Crystallographic Analysis and Conformational Studies
While single-crystal X-ray diffraction data for this specific compound remains unreported, computational models predict a dihedral angle of 85–90° between the pyrimidine ring and the 2-fluorophenyl group. This orthogonal arrangement minimizes π-π interactions and aligns with conformational trends observed in related 4-arylpyrimidines. The ethyl ester group adopts a staggered conformation to reduce torsional strain, with the carbonyl oxygen participating in weak intramolecular C–H···O hydrogen bonds.
Molecular dynamics simulations suggest three primary low-energy conformers:
- Planar-pyrimidine : Pyrimidine ring fully planar, fluorophenyl group perpendicular.
- Twisted-ester : Ethyl carboxylate rotated 120°, creating a bent side chain.
- Methyl-eclipsed : Methyl group at position 2 aligned with the pyrimidine N1–C2 bond.
These conformers interconvert via low-energy barriers (<5 kcal/mol), explaining the compound’s flexibility in solution.
Spectroscopic Profiling
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃) :
- δ 8.72 (s, 1H) : Pyrimidine H6 proton, deshielded by the electron-withdrawing carboxylate.
- δ 7.45–7.32 (m, 4H) : 2-Fluorophenyl aromatic protons, showing meta coupling (J = 8.6 Hz) and ortho fluorine splitting (J = 7.2 Hz).
- δ 4.35 (q, J = 7.1 Hz, 2H) : Ethyl ester CH₂, quartet from coupling with adjacent CH₃.
- δ 2.61 (s, 3H) : C2-methyl group, singlet due to equivalent protons.
- δ 1.38 (t, J = 7.1 Hz, 3H) : Ethyl CH₃, triplet from coupling with CH₂.
¹³C NMR (101 MHz, CDCl₃) :
- δ 165.9 (C=O) : Ester carbonyl.
- δ 162.1 (C-F) : ipso-Carbon bonded to fluorine.
- δ 155.3, 148.2 : Pyrimidine C2 and C4.
- δ 130.5–115.3 : Aromatic carbons, with C-F coupling (J = 245 Hz).
Infrared (IR) Spectroscopy
Key absorptions (cm⁻¹):
- 1745 : Strong ester C=O stretch.
- 1605, 1580 : Pyrimidine ring C=N/C=C vibrations.
- 1220 : C–F stretch (aryl fluoride).
- 1100 : C–O ester asymmetric stretch.
UV-Vis Spectroscopy
In ethanol:
- λmax 268 nm (ε = 12,400 M⁻¹cm⁻¹) : π→π* transition of the conjugated pyrimidine-aryl system.
- Shoulder at 310 nm : n→π* transition from the carboxylate lone pairs.
Mass Spectrometry
- EI-MS (m/z) : 260 [M]⁺ (100%), 215 [M – COOCH₂CH₃]⁺ (68%), 187 [M – COOCH₂CH₃ – C₂H₅]⁺ (42%).
- High-resolution MS confirms the molecular formula with a mass error of <2 ppm.
Properties
Molecular Formula |
C14H13FN2O2 |
|---|---|
Molecular Weight |
260.26 g/mol |
IUPAC Name |
ethyl 4-(2-fluorophenyl)-2-methylpyrimidine-5-carboxylate |
InChI |
InChI=1S/C14H13FN2O2/c1-3-19-14(18)11-8-16-9(2)17-13(11)10-6-4-5-7-12(10)15/h4-8H,3H2,1-2H3 |
InChI Key |
PVRATSGFJOVHER-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1C2=CC=CC=C2F)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2-fluorophenyl)-2-methylpyrimidine-5-carboxylate typically involves multi-step reactions. One common method is the Biginelli reaction, which is a three-component reaction involving an aldehyde, a β-keto ester, and urea or thiourea. For this compound, the reaction might involve:
Starting Materials: Substituted aldehyde, ethyl acetoacetate, and urea.
Reaction Conditions: The reaction is usually carried out in ethanol with hydrochloric acid as a catalyst.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to increase yield and purity. This can include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of solvents that can dissolve all reactants and products efficiently.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-fluorophenyl)-2-methylpyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens or nucleophiles under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol .
Scientific Research Applications
Ethyl 4-(2-fluorophenyl)-2-methylpyrimidine-5-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-(2-fluorophenyl)-2-methylpyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Table 1: Structural Features of Selected Pyrimidine Derivatives
- Fluorine Position : Ortho-substituted fluorophenyl (target compound) vs. meta- or para-substituted analogs (e.g., 5b, 5c) . Ortho-fluorine may increase steric hindrance, reducing rotational freedom compared to para-fluorine .
Physicochemical Properties
Table 2: Physical Properties of Fluorophenyl-Substituted Analogs
| Compound ID | Fluorine Position | Substituent at Position 2 | Melting Point/Decomposition (°C) | Solubility |
|---|---|---|---|---|
| 5b | 3-Fluorophenyl | Oxo | 210–213 | Soluble in DMSO |
| 5c | 4-Fluorophenyl | Oxo | 182–184 | Soluble in DMSO |
| 5d | 2-Fluorophenyl | Thioxo | 216–220 (decomp.) | Soluble in DMSO |
| Target | 2-Fluorophenyl | Methyl | Not reported | Likely DMSO |
- The target compound’s methyl group at position 2 likely lowers melting points compared to oxo/thioxo derivatives due to reduced hydrogen bonding .
- Thioxo analogs (e.g., 5d) exhibit higher thermal stability (decomposition >200°C), possibly due to stronger intermolecular interactions .
Pharmacological Activity
- Anti-inflammatory and Analgesic Effects : Thiourea-derived analogs (e.g., LaSOM 282) show marked anti-inflammatory activity, attributed to thioxo and p-tolyl groups enhancing target binding .
- Immunosuppressive Activity: Pyrimido-thiazine derivatives with sulfur bridges (e.g., ) demonstrate immunosuppressive effects, suggesting sulfur’s role in modulating immune responses .
- Electronic Effects: Fluorine’s electronegativity in the target compound may improve membrane permeability compared to non-fluorinated analogs .
Biological Activity
Ethyl 4-(2-fluorophenyl)-2-methylpyrimidine-5-carboxylate is a synthetic organic compound that has garnered attention due to its diverse biological activities, particularly in the fields of neuroprotection and anti-inflammatory responses. This article delves into the compound's biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.
Chemical Structure and Properties
This compound is characterized by its unique pyrimidine structure, which includes a fluorophenyl group and an ethyl ester functional group. Its molecular formula is CHFNO with a molecular weight of approximately 359.4 g/mol. The IUPAC name reflects its complex structure, which contributes to its biological properties.
The compound exhibits its biological effects primarily through the inhibition of histone deacetylases (HDACs), enzymes that play a critical role in gene expression regulation. By inhibiting HDACs, this compound may lead to:
- Reduced apoptosis : Inhibition of programmed cell death pathways.
- Decreased inflammatory responses : Modulation of inflammatory mediators.
- Neuroprotection : Potential therapeutic effects in neurodegenerative diseases by protecting neuronal cells from damage.
In particular, studies have shown interactions with proteins such as ATF4 and NF-kB, which are involved in stress responses and inflammation.
Neuroprotective Effects
Research indicates that this compound has significant neuroprotective properties. For instance, it has been studied for its potential to mitigate neuronal damage in models of neurodegeneration. A notable study demonstrated that this compound could inhibit neuronal apoptosis induced by oxidative stress, suggesting its utility in treating conditions like Alzheimer's disease and Parkinson's disease .
Anti-inflammatory Properties
The compound also exhibits anti-inflammatory activities. It has been shown to reduce the expression of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS in vitro. This action suggests a mechanism by which the compound could be beneficial in inflammatory disorders .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with other pyrimidine derivatives:
| Compound Name | Structure | Biological Activity | Unique Features |
|---|---|---|---|
| Ethyl 4-(4-fluorophenyl)-6-isopropyl-2-methylpyrimidine-5-carboxylate | Structure | Neuroprotective | Isopropyl substitution |
| Ethyl 4-(4-chlorophenyl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate | Structure | Anti-inflammatory | Chlorinated phenyl group |
| Ethyl 4-(4-methoxyphenyl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate | Structure | Antioxidant | Methoxy substitution |
The fluorinated phenyl group in this compound enhances its interaction with biological targets compared to these similar compounds.
Case Studies
- Neuroprotection in Animal Models : In a study involving mice subjected to ischemic stroke, treatment with this compound significantly reduced infarct size and improved neurological scores, indicating its potential as a therapeutic agent for stroke management .
- Anti-inflammatory Response : In vitro studies on human macrophages treated with this compound showed a marked decrease in TNF-alpha production following lipopolysaccharide (LPS) stimulation, highlighting its role in modulating immune responses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
